

An In-depth Technical Guide on 3-(3,5-dichlorophenyl)benzoic acid

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Compound of Interest		
Compound Name:	3-(3,5-dichlorophenyl)benzoic Acid	
Cat. No.:	B1334100	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of **3-(3,5-dichlorophenyl)benzoic acid**, a biphenyl carboxylic acid derivative of interest in various research and development applications.

Physicochemical Data

The fundamental properties of **3-(3,5-dichlorophenyl)benzoic acid** are summarized below. These data are crucial for experimental design, formulation, and analytical method development.

Property	Value
Molecular Formula	C13H8Cl2O2
Molecular Weight	267.11 g/mol
Monoisotopic Mass	265.9823098 Da
IUPAC Name	3-(3,5-dichlorophenyl)benzoic acid

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-(3,5-dichlorophenyl)benzoic acid** are outlined below. These protocols are based on established chemical principles for biphenyl



carboxylic acids.

1. Synthesis Protocol: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of **3-(3,5-dichlorophenyl)benzoic acid** from 3-boronobenzoic acid and **1,3-dichloro-5-iodobenzene**.

- Materials:
 - o 3-Boronobenzoic acid
 - 1,3-dichloro-5-iodobenzene
 - Palladium(II) acetate (Pd(OAc)₂)
 - Triphenylphosphine (PPh₃)
 - Potassium carbonate (K₂CO₃)
 - 1,4-Dioxane
 - Water (degassed)
 - Diethyl ether
 - Hydrochloric acid (1M HCl)
 - Magnesium sulfate (MgSO₄)
 - Argon or Nitrogen gas
- Procedure:
 - In a round-bottom flask, combine 3-boronobenzoic acid (1.2 equivalents), 1,3-dichloro-5-iodobenzene (1 equivalent), and potassium carbonate (3 equivalents).
 - Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.



- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
- Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with 1M HCl to a pH of approximately 2-3.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure 3-(3,5-dichlorophenyl)benzoic acid.
- 2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of **3-(3,5-dichlorophenyl)benzoic acid**.

- Instrumentation:
 - HPLC system with a UV-Vis detector
 - C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase:
 - Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
 - Solvent B: Acetonitrile with 0.1% TFA



· Gradient Elution:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-20 min: 95% to 5% B

o 20-25 min: 5% B

Flow Rate: 1.0 mL/min

· Detection Wavelength: 254 nm

• Injection Volume: 10 μL

Procedure:

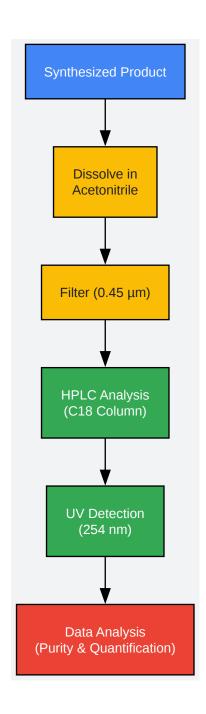
- Prepare a stock solution of the sample in acetonitrile or a suitable solvent.
- Prepare a series of standards for calibration if quantitative analysis is required.
- Filter all solutions through a 0.45 μm syringe filter before injection.
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject the sample and standards and record the chromatograms.
- The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Visualizations

Synthesis Workflow via Suzuki-Miyaura Coupling









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